molecular formula C19H22N6O3S B2514635 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941896-30-6

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2514635
CAS RN: 941896-30-6
M. Wt: 414.48
InChI Key: TYJATXPLWBCYID-UHFFFAOYSA-N
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Description

The compound "N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is a pyrazole derivative that is part of a broader class of compounds known for their potential pharmacological properties. The pyrazole core is a common motif in medicinal chemistry, often associated with anti-inflammatory, analgesic, and antipyretic activities, as well as showing promise in antiviral applications.

Synthesis Analysis

The synthesis of related benzamide-based 5-aminopyrazoles involves a multi-step process starting with the reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH–EtOH, followed by alkylation with alkyl halides and subsequent reaction with hydrazine. This method has been used to create compounds with significant antiviral activities, particularly against the H5N1 subtype of the influenza A virus . Although the specific synthesis of the compound is not detailed, the methods described in the literature suggest a similar approach could be employed, involving strategic functionalization of the pyrazole core and subsequent modifications to append the benzo[d][1,3]dioxole moiety.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The structural characterization of these compounds is typically achieved using techniques such as mass spectroscopy, 1H NMR, IR spectroscopy, and X-ray crystallography . The X-ray crystal structure studies of a similar compound revealed a twisted conformation between the pyrazole and the adjacent aromatic rings, which could influence the biological activity of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including hydrolytic cleavage, condensation, and reactions with thiols or thiophenols, to afford a diverse range of structures such as tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The reactivity of the pyrazole ring allows for the introduction of different substituents, which can be strategically selected to modulate the compound's physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and stability. The crystal and molecular structure of these compounds is often stabilized by intermolecular hydrogen bonds, which can lead to the formation of supramolecular assemblies . The thermal decomposition of these compounds can be studied using thermogravimetric analysis to understand their stability under different conditions . Additionally, computational methods such as DFT can be used to predict the electronic structure and properties like molecular electrostatic potential, which are relevant for understanding the interaction of these compounds with biological targets .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives has been synthesized, exploring their anticancer and anti-5-lipoxygenase agent properties. The synthesis involves condensation reactions, with the resulting compounds displaying cytotoxic activities against certain cancer cell lines and inhibitory effects on 5-lipoxygenase (Rahmouni et al., 2016).

Anti-Influenza Activity

Benzamide-based 5-aminopyrazoles and their derivatives have shown significant antiviral activities against bird flu influenza (H5N1), with a synthesis route highlighting the potential for developing antiviral therapeutics (Hebishy et al., 2020).

Antitumor and Antimicrobial Activities

Derivatives synthesized from enaminones and pyrazolopyrimidines have shown to possess antitumor and antimicrobial activities, presenting a new avenue for the development of cancer and antimicrobial treatments (Riyadh, 2011).

COX Inhibition and Analgesic Effects

Novel compounds derived from visnaginone and khellinone have been identified for their COX inhibition, analgesic, and anti-inflammatory properties, offering insights into pain management and inflammation treatment (Abu‐Hashem et al., 2020).

Ribonucleosides Structural Analogues

The synthesis of ribonucleosides structurally related to adenosine, inosine, and guanosine has been explored, providing a foundation for the development of new therapeutic agents targeting various biological processes (Anderson et al., 1986).

Anti-Hepatocellular Carcinoma Agents

Substituted aminothiazoles have been identified as potent and selective anti-hepatocellular carcinoma agents, showcasing a new class of compounds for targeting liver cancer (Lu et al., 2016).

properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-11(2)22-16-13-9-21-25(17(13)24-19(23-16)29-3)7-6-20-18(26)12-4-5-14-15(8-12)28-10-27-14/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,20,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJATXPLWBCYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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